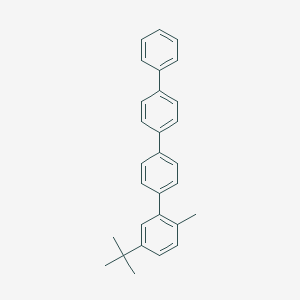
2-Methyl-5-tert-Butyl-p-quaterphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-5-tert-Butyl-p-quaterphenyl is a chemical compound that belongs to the family of quaterphenyls. It is a highly fluorescent organic molecule that has been extensively studied for its unique physical and chemical properties. This compound has gained significant attention in the field of material science and has found applications in various fields such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaic devices.
Wirkmechanismus
The mechanism of action of 2-Methyl-5-tert-Butyl-p-quaterphenyl is not fully understood. However, it is believed that the compound exhibits its unique properties due to its highly conjugated structure. The conjugated structure of the molecule allows for efficient charge transfer and exciton formation, leading to its excellent fluorescence properties.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 2-Methyl-5-tert-Butyl-p-quaterphenyl. However, it has been found to be non-toxic and has been used in various biomedical applications such as bioimaging and drug delivery.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Methyl-5-tert-Butyl-p-quaterphenyl in lab experiments include its high purity, excellent solubility, and unique physical and chemical properties. However, the limitations of using this compound include its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for the research and development of 2-Methyl-5-tert-Butyl-p-quaterphenyl. One potential direction is the development of new synthetic methods that are more cost-effective and environmentally friendly. Another potential direction is the optimization of the compound's properties for specific applications such as 2-Methyl-5-tert-Butyl-p-quaterphenyl and OFETs. Additionally, further research is needed to understand the mechanism of action of this compound and its potential applications in the field of biomedical research.
Synthesemethoden
The synthesis of 2-Methyl-5-tert-Butyl-p-quaterphenyl involves the reaction of 2-bromo-5-tert-butylphenylboronic acid with 2-bromo-1-methyl-4-iodobenzene in the presence of a palladium catalyst. The reaction takes place under an inert atmosphere of nitrogen gas and requires the use of a strong base such as potassium carbonate. The reaction yields the desired product in good yield and high purity.
Wissenschaftliche Forschungsanwendungen
2-Methyl-5-tert-Butyl-p-quaterphenyl has been extensively studied for its unique physical and chemical properties. It has been found to exhibit high thermal stability, excellent solubility, and high fluorescence quantum yield. These properties make it an ideal candidate for various applications in the field of material science.
One of the most significant applications of 2-Methyl-5-tert-Butyl-p-quaterphenyl is in the field of 2-Methyl-5-tert-Butyl-p-quaterphenyl. 2-Methyl-5-tert-Butyl-p-quaterphenyl are electronic devices that emit light when an electric current is passed through them. They are widely used in the display industry and have gained significant attention due to their high efficiency and low power consumption. 2-Methyl-5-tert-Butyl-p-quaterphenyl has been found to exhibit excellent electroluminescence properties and has been used as an emitting layer in 2-Methyl-5-tert-Butyl-p-quaterphenyl.
Another significant application of 2-Methyl-5-tert-Butyl-p-quaterphenyl is in the field of OFETs. OFETs are electronic devices that use organic molecules as semiconductors. They have gained significant attention due to their low cost and flexibility. 2-Methyl-5-tert-Butyl-p-quaterphenyl has been found to exhibit excellent charge transport properties and has been used as a semiconductor in OFETs.
Eigenschaften
CAS-Nummer |
114932-35-3 |
|---|---|
Produktname |
2-Methyl-5-tert-Butyl-p-quaterphenyl |
Molekularformel |
C29H28 |
Molekulargewicht |
376.5 g/mol |
IUPAC-Name |
4-tert-butyl-1-methyl-2-[4-(4-phenylphenyl)phenyl]benzene |
InChI |
InChI=1S/C29H28/c1-21-10-19-27(29(2,3)4)20-28(21)26-17-15-25(16-18-26)24-13-11-23(12-14-24)22-8-6-5-7-9-22/h5-20H,1-4H3 |
InChI-Schlüssel |
CWPXNSGDVJJPHG-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(C)(C)C)C2=CC=C(C=C2)C3=CC=C(C=C3)C4=CC=CC=C4 |
Kanonische SMILES |
CC1=C(C=C(C=C1)C(C)(C)C)C2=CC=C(C=C2)C3=CC=C(C=C3)C4=CC=CC=C4 |
Synonyme |
2-METHYL-5-TERT-BUTYL-P-QUATERPHENYL |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



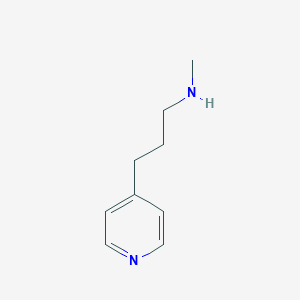

![3-[(Carboxymethyl)thio]-6-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B54564.png)

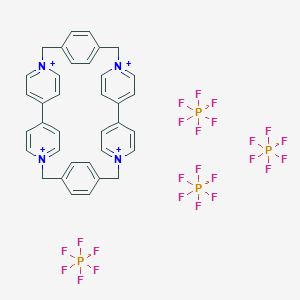
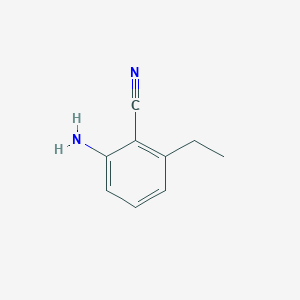
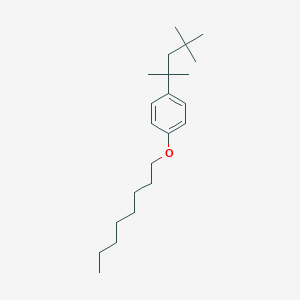
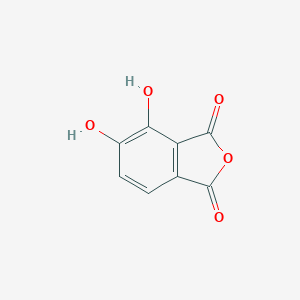

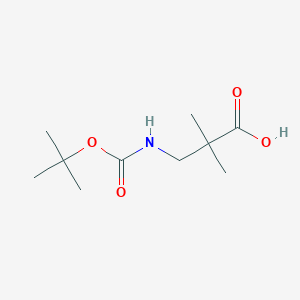

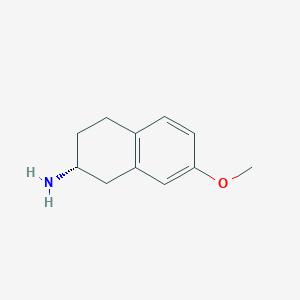

![4-Bromo-5-methoxy-3-[(propan-2-yl)oxy]-N-(2H-tetrazol-5-yl)thiophene-2-carboxamide](/img/structure/B54583.png)